molecular formula C14H18N4O4 B2763787 Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt CAS No. 901300-81-0

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt

Cat. No.: B2763787
CAS No.: 901300-81-0
M. Wt: 306.322
InChI Key: PGMXKWFQJBIFPU-LBPRGKRZSA-N
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Description

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and an azido group on the hexanoic acid chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the Azido Group: The protected amino acid is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) for azido group introduction.

    Deprotection: Hydrogenation or trifluoroacetic acid (TFA) for Cbz group removal.

Major Products Formed

    Reduction: (S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: (S)-2-amino-6-azidohexanoic acid.

Scientific Research Applications

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under specific conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid: Similar structure but with an amino group instead of an azido group.

    (S)-2-(Benzyloxycarbonylamino)-6-bromohexanoic acid: Contains a bromo group instead of an azido group.

Uniqueness

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is unique due to the presence of both a benzyloxycarbonyl protecting group and an azido group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its unique azido functional group, which allows for bioorthogonal reactions. This article explores its biological activity, focusing on its mechanisms, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound is an azido derivative of lysine, a standard amino acid. The presence of the azido group (-N₃) enhances its reactivity, making it suitable for various bioconjugation techniques. The cyclohexylammonium salt form improves its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC₁₇H₃₃N₅O₄
Molecular Weight357.48 g/mol
SolubilitySoluble in methanol
pH (1% solution)Neutral (approximately 7)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Bioorthogonal Chemistry : The azido group allows for selective reactions with alkyne-containing molecules under mild conditions, facilitating the labeling and tracking of biomolecules in living systems.
  • Protein Modification : The compound can be used to modify proteins through click chemistry, enhancing their functionalities and stability.
  • Drug Delivery Systems : Its properties make it a potential candidate for drug delivery applications, where it can be conjugated to therapeutic agents to improve targeting and reduce side effects.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of Nalpha-z-nepsilon-azido-l-lysine in click chemistry to label proteins in live cells. The azide was reacted with an alkyne-tagged fluorescent dye, allowing researchers to visualize protein localization in real-time. This method showcased the compound's utility in studying dynamic biological processes and protein interactions within cellular environments.

Case Study 2: Drug Delivery Enhancement

In another investigation, researchers explored the incorporation of Nalpha-z-nepsilon-azido-l-lysine into polymeric nanoparticles for targeted drug delivery. The azido group facilitated the conjugation of anticancer drugs, improving their efficacy while minimizing systemic toxicity. The study reported a significant increase in drug accumulation at tumor sites compared to conventional delivery methods.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of Nalpha-z-nepsilon-azido-l-lysine:

  • Cell Viability : Experiments indicated that concentrations below 100 µM did not significantly affect cell viability in various cell lines, suggesting a favorable safety profile for potential therapeutic applications.
  • Tissue Penetration : Studies showed that compounds modified with Nalpha-z-nepsilon-azido-l-lysine exhibited enhanced tissue penetration capabilities, which is critical for effective drug delivery.
  • Immunogenicity : The cyclohexylammonium salt form demonstrated reduced immunogenicity compared to other amine salts, making it more suitable for therapeutic use.

Properties

IUPAC Name

(2S)-6-azido-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c15-18-16-9-5-4-8-12(13(19)20)17-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMXKWFQJBIFPU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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